Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-
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Overview
Description
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- is an organic compound with the molecular formula C11H14N2 It is a nitrile derivative that features a phenylmethylamino group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-aminopropanenitrile with benzyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methyl-3-aminopropanenitrile and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2-methyl-3-[(phenylmethyl)amino]acrylonitrile, using a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the double bond while preserving the nitrile group.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenylmethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with the formula CH3CH2CN.
Acetonitrile: A widely used solvent with the formula CH3CN.
Butyronitrile: An aliphatic nitrile with the formula CH3CH2CH2CN.
Uniqueness
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
59970-77-3 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(benzylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H14N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,8-9H2,1H3 |
InChI Key |
RJJWAWHPIDBRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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